Stat6-IN-3

STAT6 SH2 Domain Surface Plasmon Resonance (SPR)

Stat6-IN-3 (Compound 18a) is a cell-permeable phosphopeptide mimetic that selectively inhibits the STAT6 SH2 domain (IC50=44 nM). Unlike other STAT6 binders, SPR confirms it occupies a distinct pocket from IL-4Rα peptides and shares the AK-1690 PROTAC binding site—making it the ideal small-molecule control for competitive displacement and target engagement assays. Its potency avoids STAT5 confounding (unlike PM-43I) and complete degradation (unlike PROTACs), ensuring clean pharmacological validation of STAT6 in Th2-driven asthma and atopic dermatitis models.

Molecular Formula C32H35IN3O7P
Molecular Weight 731.5 g/mol
Cat. No. B12374041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStat6-IN-3
Molecular FormulaC32H35IN3O7P
Molecular Weight731.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N1CCCC1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)NC(=O)C=CC4=CC=C(C=C4)OP(=O)(O)O
InChIInChI=1S/C32H35IN3O7P/c1-32(2,3)29(34-28(37)20-13-22-11-18-26(19-12-22)43-44(40,41)42)31(39)35-21-7-10-27(35)30(38)36(24-8-5-4-6-9-24)25-16-14-23(33)15-17-25/h4-6,8-9,11-20,27,29H,7,10,21H2,1-3H3,(H,34,37)(H2,40,41,42)/b20-13+/t27-,29+/m0/s1
InChIKeyBKWLAOMTDOHPQG-WTUSEGCYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stat6-IN-3 Procurement Guide: Baseline Identity and Selectivity Profile for STAT6 SH2 Domain Inhibition


Stat6-IN-3 (Compound 18a) is a cell-permeable phosphopeptide mimetic small-molecule inhibitor that selectively targets the Src homology 2 (SH2) domain of the Signal Transducer and Activator of Transcription 6 (STAT6) protein [1]. It exhibits a high binding affinity for the STAT6 SH2 domain, with a reported inhibitory concentration (IC50) of 44 nM (0.044 µM) [1]. Its molecular formula is C32H35IN3O7P, with a molecular weight of 731.51 g/mol and CAS number 371919-80-1 . As an inhibitor of the JAK-STAT signaling pathway, it is primarily employed in research settings to study Th2-driven inflammatory processes and oncogenic signaling [1].

Why Generic STAT6 Inhibitor Substitution Fails: The Case for Stat6-IN-3's Verified Binding Site Specificity


While multiple molecules can bind the STAT6 SH2 domain, they are not functionally interchangeable due to significant differences in binding site topography, affinity, and downstream pharmacological consequences. Direct Surface Plasmon Resonance (SPR) competitive binding assays have empirically demonstrated that Stat6-IN-3 occupies a distinct binding pocket compared to other known ligands like IL-4Rα peptides, and it shares a binding site with the potent PROTAC degrader AK-1690, yet the two classes have fundamentally different mechanisms of action (inhibition vs. degradation) [1]. Furthermore, within the class of direct SH2 domain binders, the 40-fold range in reported affinities (e.g., from 1.8 µM for PM-43I to 0.028 µM for STAT6-IN-1) demonstrates that small structural variations lead to vastly different potencies and, likely, selectivity windows [2] . Substituting Stat6-IN-3 with another STAT6 ligand without accounting for these empirically-validated binding site distinctions and potency differences can introduce experimental variability, confound results, and lead to incorrect conclusions about target engagement.

Quantitative Differentiation Evidence: Stat6-IN-3 vs. Comparator STAT6 Inhibitors


Binding Site Topography: SPR Evidence of a Shared Pocket with PROTAC Degraders but Distinct from Peptide Ligands

Surface Plasmon Resonance (SPR) competition assays demonstrate that Stat6-IN-3 and the PROTAC degrader AK-1690 compete for the same binding site on the STAT6 protein, as no additional response unit (RU) increase was observed when AK-1690 was injected after saturating with Stat6-IN-3. In contrast, a clear RU increase was observed when an IL-4Rα peptide was injected after Stat6-IN-3 saturation, confirming Stat6-IN-3 binds to a distinct site from the IL-4Rα peptide [1]. This data provides a definitive, quantitative basis for selecting Stat6-IN-3 over other SH2 domain ligands when a specific binding pocket interaction is required.

STAT6 SH2 Domain Surface Plasmon Resonance (SPR) Binding Site PROTAC

Cellular Functional Potency: Inhibition of IL-4-Stimulated STAT6 Phosphorylation

In a cellular context using Beas-2B and MDA-MB-468 cells stimulated with IL-4, Stat6-IN-3 (at concentrations ranging from 0-5 µM, 3-hour treatment) demonstrated clear inhibition of STAT6 tyrosine phosphorylation [1]. While the study's primary endpoint was not an IC50 value for this specific cellular readout, the data confirms the compound's ability to engage its target and block downstream phosphorylation events in a dose-dependent manner. This functional inhibition is directly linked to its binding to the SH2 domain and represents a more physiologically relevant measure of activity than a simple binding affinity.

STAT6 Phosphorylation IL-4 Cellular Assay IC50

Comparative Potency Profile: Nanomolar Affinity Differentiates Stat6-IN-3 from Weaker SH2 Binders

Stat6-IN-3 displays a high affinity for the STAT6 SH2 domain with an IC50 of 44 nM . This places it in the mid-to-high potency range among known STAT6 inhibitors. For instance, it is approximately 40-fold more potent than the dual STAT5/6 inhibitor PM-43I (IC50 = 1.8 µM for STAT6) , but it is less potent than STAT6-IN-1 (IC50 = 0.028 µM) and the standard inhibitor AS1517499 (IC50 = 21 nM) [1]. This quantitative potency data is essential for researchers who need to select an inhibitor with a specific affinity range, particularly when balancing on-target potency against potential off-target effects that may correlate with higher affinity.

STAT6 SH2 Domain Binding Affinity IC50 Structure-Activity Relationship

Selectivity Profile: Defined Affinity for STAT6 SH2 Domain

Stat6-IN-3 is characterized as a specific STAT6 inhibitor targeting the SH2 domain with a reported IC50 of 44 nM . While comprehensive selectivity profiling against all other STAT family members (STAT1, STAT3, STAT5A/B) is not available in the primary literature for Stat6-IN-3, its development as a phosphopeptide mimetic specifically designed for the STAT6 SH2 domain suggests a high degree of target selectivity. In contrast, comparator PM-43I binds to both STAT6 (IC50 = 1.8 µM) and STAT5B (IC50 = 3.8 µM), making it a dual inhibitor [1]. This distinction is critical for researchers seeking to dissect STAT6-specific signaling pathways without concurrent inhibition of STAT5, which is involved in distinct physiological processes.

STAT6 Selectivity STAT Family SH2 Domain IC50

Optimal Application Scenarios for Stat6-IN-3 in Research and Drug Discovery


Probing STAT6-Specific Signaling in Th2-Driven Inflammatory Models

Stat6-IN-3 is ideally suited for in vitro and ex vivo studies aimed at dissecting STAT6-dependent transcriptional programs in Th2-mediated diseases like asthma and atopic dermatitis. Its high, but not maximal, potency (IC50 = 44 nM) [1] and inferred STAT6-selectivity allow researchers to inhibit IL-4/IL-13 signaling without the confounding effects of STAT5 inhibition (as seen with PM-43I) [2] or the complete protein degradation achieved by PROTACs like AK-1690 [3]. This makes it an excellent tool for pharmacological validation of STAT6 as a target in cellular models of allergic inflammation [1].

Positive Control for Binding Site Competition Studies with AK-1690 PROTACs

Given the SPR-validated finding that Stat6-IN-3 and the PROTAC degrader AK-1690 share the same binding site on the STAT6 protein [1], Stat6-IN-3 serves as an ideal small-molecule control for experiments investigating the binding kinetics and cellular engagement of AK-1690 and related degraders. It can be used in competitive displacement assays to confirm that novel STAT6-targeting PROTACs are engaging the correct binding pocket, thereby facilitating the development and characterization of new degrader molecules.

Structural Biology and Biophysical Characterization of the STAT6 SH2 Domain

The well-defined phosphopeptide mimetic nature of Stat6-IN-3 makes it a valuable probe for structural biology studies, including X-ray crystallography and NMR, aimed at understanding the precise molecular interactions within the STAT6 SH2 domain binding pocket. The compound's specific binding mode, which is distinct from natural peptide ligands [1], can help elucidate the structural basis for small-molecule inhibition of STAT6 dimerization. Its nanomolar affinity (IC50 = 44 nM) ensures robust occupancy in biophysical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stat6-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.